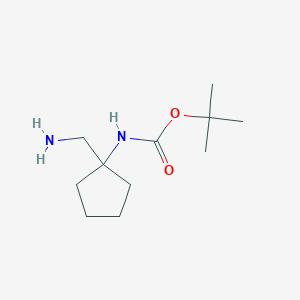

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJPADMAPZAZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587694 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-09-1 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

CAS Number: 889949-09-1

A Comprehensive Overview for Advanced Research and Development

This technical guide provides an in-depth analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a valuable building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the synthesis of complex molecules.

Compound Data and Physicochemical Properties

This compound, also known as tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate, is a mono-protected diamine. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations, making it a crucial intermediate in multi-step organic synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 889949-09-1 | [1][3][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3][4] |

| Molecular Weight | 214.30 g/mol | [1][3][4] |

| Appearance | Powder | [3] |

| Melting Point | 72-78 °C | [3] |

| Purity | ≥95% - ≥98% | [1][4] |

| SMILES | CC(C)(C)OC(=O)NC1(CN)CCCC1 | [3][4] |

| InChI Key | XEJPADMAPZAZEL-UHFFFAOYSA-N | [3] |

| Storage | 4°C, protect from light | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the selective mono-Boc protection of the corresponding diamine, 1,1-bis(aminomethyl)cyclopentane. A highly effective method for this transformation involves the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with di-tert-butyl dicarbonate (Boc₂O).[5][6][7]

Protocol: Selective Mono-Boc Protection of 1,1-bis(aminomethyl)cyclopentane

This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.[6][7]

Materials:

-

1,1-bis(aminomethyl)cyclopentane

-

Anhydrous Methanol (MeOH)

-

Hydrochloric Acid (HCl) source (e.g., HCl gas or a solution of HCl in an anhydrous solvent)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mono-protonation of the Diamine:

-

Dissolve 1,1-bis(aminomethyl)cyclopentane (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of a standardized solution of hydrochloric acid in an anhydrous solvent.

-

Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure the formation of the mono-hydrochloride salt.

-

-

Boc Protection:

-

To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.

-

Stir the reaction mixture at room temperature for 1 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Add water and a 2M NaOH solution to the residue to neutralize the hydrochloride salt and deprotonate the second amine, bringing the pH to >12.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Applications in Research and Drug Development

The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents.[8] The Boc protecting group, in particular, is fundamental in modern organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.

This compound serves as a versatile building block in medicinal chemistry for several reasons:[1][2]

-

Introduction of a Cyclopentyl Scaffold: The cyclopentyl ring provides a rigid scaffold that can be incorporated into larger molecules to restrict conformational flexibility, which is often a key strategy in designing potent and selective drug candidates.

-

Orthogonal Functionalization: The free primary amine can be selectively functionalized, for instance, by acylation, alkylation, or sulfonylation, while the Boc-protected amine remains unreactive. Subsequent deprotection of the Boc group under acidic conditions reveals a second primary amine that can be further modified. This orthogonal protection scheme is highly valuable in the synthesis of complex molecules with distinct functionalities.

-

Peptidomimetics: This compound can be used in the synthesis of peptidomimetics, where the cyclopentyl moiety can serve as a constrained dipeptide isostere.[8]

-

Linker Chemistry: While not explicitly documented for this specific molecule, similar mono-Boc protected diamines are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce protein degradation.[9]

Visualizations

Synthetic Pathway

The synthesis of this compound follows a logical sequence of mono-protonation followed by Boc-protection.

Caption: Synthetic workflow for this compound.

Logical Relationship in Synthesis

The core principle of the synthesis is the selective deactivation of one amine group to achieve mono-functionalization.

Caption: Logical flow of selective mono-Boc protection.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(Boc-氨基)-1-氨甲基环戊烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a standard synthesis protocol, and provides characteristic analytical data. Furthermore, it contextualizes the compound's application by illustrating its role as a precursor in synthetic pathways and its relevance to significant biological signaling cascades, such as the JAK-STAT pathway.

Core Compound Properties

This compound, also known as tert-butyl (1-(aminomethyl)cyclopentyl)carbamate, is a bifunctional molecule featuring a primary amine and a Boc-protected amine attached to a cyclopentyl scaffold. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group in multi-step organic syntheses, allowing for selective reactions at the free primary amine. Its molecular formula is C11H22N2O2, and it has a molecular weight of 214.30 g/mol .[1]

| Property | Value |

| Molecular Weight | 214.30 g/mol |

| Molecular Formula | C11H22N2O2 |

| CAS Number | 889949-09-1 |

| Appearance | White to off-white solid or powder |

| Melting Point | 72-78 °C |

| Purity | Typically ≥98% |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in drug discovery. Below is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-amino-1-cyclopentane carboxylic acid.

Materials:

-

1-amino-1-cyclopentane carboxylic acid

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Boc Protection: In a round-bottom flask, dissolve 1-amino-1-cyclopentane carboxylic acid in a 1:1 mixture of dioxane and water. Add sodium hydroxide to adjust the pH to approximately 10. Cool the solution to 0 °C in an ice bath.

-

Reaction: To the cooled solution, add di-tert-butyl dicarbonate portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and continue stirring overnight.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to a pH of 2-3 with 1N HCl.

-

Extraction: Extract the acidified solution with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization Data

The structure and purity of the synthesized compound are confirmed by various analytical techniques.

| Analytical Technique | Characteristic Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.50-1.70 (m, 8H, cyclopentyl-H), 2.75 (s, 2H, CH₂NH₂), 4.85 (br s, 1H, NH), 1.35 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.9, 80.5, 59.2, 50.1, 35.5, 28.4, 23.8 |

| IR (KBr, cm⁻¹) | 3350-3450 (N-H stretch), 2950-2850 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend) |

| Mass Spectrometry (ESI+) | m/z: 215.17 [M+H]⁺, 159.13 [M-C₄H₈+H]⁺, 115.12 [M-Boc+H]⁺ |

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The presence of a protected amine and a free primary amine allows for sequential chemical modifications, making it an ideal scaffold for creating libraries of compounds for drug screening.

Role as a Precursor in JAK Inhibitor Synthesis

One of the significant applications of this and structurally related compounds is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune response and is often dysregulated in autoimmune diseases and certain cancers.

Below is a conceptual workflow illustrating the utility of this compound as a key intermediate in the synthesis of a hypothetical JAK inhibitor.

Caption: Synthetic workflow for a JAK inhibitor.

Relevance to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

The diagram below illustrates a simplified representation of the canonical JAK-STAT signaling pathway, which is the target of inhibitors synthesized from precursors like this compound.

Caption: The canonical JAK-STAT signaling pathway.

Conclusion

This compound is a foundational molecule in the toolkit of medicinal chemists. Its well-defined structure and versatile reactivity make it an indispensable precursor for the synthesis of complex pharmaceutical agents, particularly in the development of targeted therapies like JAK inhibitors. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in advancing drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

This technical guide provides a detailed protocol for the synthesis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a valuable building block in pharmaceutical and chemical research. The synthesis involves the selective mono-N-Boc protection of 1,1-cyclopentanediaminemethane. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic procedure, including experimental details, data presentation, and a visual representation of the workflow.

Chemical Reaction Scheme

The core of the synthesis is the protection of one of the two primary amine groups of 1,1-cyclopentanediaminemethane using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This selective reaction yields the desired mono-protected product.

Reaction:

1,1-Cyclopentanediaminemethane + Di-tert-butyl dicarbonate → this compound

Experimental Protocol

This protocol is based on established methods for the mono-Boc protection of diamines.[1][2]

Materials and Reagents:

-

1,1-Cyclopentanediaminemethane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

-

Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution[3][4]

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reagents for work-up: Saturated aqueous sodium bicarbonate solution, brine, and distilled water.

-

Solvents for purification: Ethyl acetate (EtOAc) and hexane.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1-cyclopentanediaminemethane (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the diamine and base at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[1]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. .

-

-

Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Parameter | Value/Range | Reference |

| Starting Material | 1,1-Cyclopentanediaminemethane | N/A |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1][3] |

| Equivalents of Boc₂O | 1.0 - 1.2 | [2] |

| Base | Triethylamine or NaHCO₃ | [3][4] |

| Solvent | Dichloromethane or THF | [3] |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12 - 24 hours | |

| Typical Yield | 60 - 80% | [2] |

| Purification Method | Flash Column Chromatography |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. beilstein-journals.org [beilstein-journals.org]

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester (CAS Number: 889949-09-1). This bifunctional molecule, featuring a protected primary amine and a free primary amine on a cyclopentyl scaffold, is a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide combines confirmed information with expected spectroscopic characteristics derived from analogous structures to provide a practical resource for researchers.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (1-(aminomethyl)cyclopentyl)carbamate

-

Synonyms: 1-(Boc-amino)-1-aminomethyl cyclopentane

-

CAS Number: 889949-09-1

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.30 g/mol

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.8 - 5.2 | br s | 1H | -NH-COO- |

| ~ 2.7 - 2.9 | s | 2H | -CH₂-NH₂ |

| ~ 1.5 - 1.8 | m | 8H | Cyclopentyl -CH₂- |

| 1.44 | s | 9H | -C(CH₃)₃ |

| ~ 1.2 - 1.4 | br s | 2H | -NH₂ |

Note: The chemical shifts for the cyclopentyl protons are expected to be complex and may overlap. The broad singlets for the NH protons are characteristic and their chemical shift can be concentration-dependent and may not be observed after a D₂O shake.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 156 | -NH-C OO- |

| ~ 79 | -C (CH₃)₃ |

| ~ 50 - 55 | Quaternary cyclopentyl carbon |

| ~ 45 - 50 | -C H₂-NH₂ |

| ~ 35 - 40 | Cyclopentyl -C H₂- (adjacent to quaternary C) |

| ~ 20 - 25 | Cyclopentyl -C H₂- |

| 28.4 | -C(C H₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch (primary amine) |

| ~ 3200 - 3300 | Medium | N-H stretch (carbamate) |

| ~ 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| ~ 1680 - 1720 | Strong | C=O stretch (carbamate) |

| ~ 1500 - 1540 | Medium | N-H bend (carbamate) |

| ~ 1160 - 1250 | Strong | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 215.17 | Moderate | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754) |

| 159.13 | Strong | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 142.13 | Strong | [M - Boc]⁺ or [M - C₅H₉O₂]⁺ |

| 115.12 | Moderate | [M - C₅H₉O₂ - NH₃]⁺ |

| 57.07 | Strong | [C₄H₉]⁺ (tert-butyl cation) |

Note: A patent (WO2011128279A1) utilizing this compound as a starting material reported a mass spectrometry result for a subsequent product, which indirectly confirms the expected molecular weight of the title compound[1][2].

Experimental Protocols

General Synthesis of Boc-Protected Diamines

The synthesis of this compound would likely proceed via the mono-Boc protection of 1,1-bis(aminomethyl)cyclopentane.

Materials:

-

1,1-bis(aminomethyl)cyclopentane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolution: Dissolve 1,1-bis(aminomethyl)cyclopentane (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Boc₂O: To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in the same solvent dropwise over a period of 30-60 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired mono-Boc protected product.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a mono-Boc-protected diamine, which is applicable to the synthesis of the title compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a key synthetic intermediate. While comprehensive, experimentally verified spectroscopic data is not widely published, this guide provides a robust, predicted dataset based on established chemical principles and data from analogous compounds. The provided general synthesis protocol offers a reliable starting point for the preparation of this and similar mono-Boc-protected diamines. Researchers utilizing this compound are encouraged to perform thorough analytical characterization to confirm its identity and purity.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectral data at the time of this guide's compilation, the following sections offer a comprehensive, predicted 1H NMR data set based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide also includes a standardized experimental protocol for acquiring the 1H NMR spectrum and a structural diagram to aid in spectral interpretation.

Predicted 1H NMR Spectral Data

The chemical structure of this compound (CAS 889949-09-1) contains several distinct proton environments, which are expected to give rise to a characteristic 1H NMR spectrum. The predicted data is summarized in the table below. These predictions are based on typical chemical shifts for Boc-protected amines, alkyl chains in a cyclopentyl ring, and aminomethyl groups.

Table 1: Predicted 1H NMR Data for this compound

| Assignment (Proton) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| tert-butyl (-C(CH3)3) | 1.45 | Singlet (s) | 9H |

| Cyclopentyl (-CH2-) | 1.50 - 1.70 | Multiplet (m) | 8H |

| Aminomethyl (-CH2NH2) | 2.80 | Singlet (s) | 2H |

| Amine (-NH2) | 1.20 (broad) | Singlet (s) | 2H |

| Carbamate (-NH-) | 4.80 (broad) | Singlet (s) | 1H |

Note: The chemical shifts of amine (-NH2) and carbamate (-NH-) protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated protic solvents, leading to their disappearance from the spectrum.

Standard Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality 1H NMR spectrum for this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)). CDCl3 is often a good starting point for this type of compound.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

- Nucleus: 1H

- Temperature: Standard probe temperature (e.g., 298 K).

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16 to 64 scans, depending on the sample concentration.

- Relaxation Delay: 1-2 seconds.

- Acquisition Time: 2-4 seconds.

- Spectral Width: A spectral width of 10-12 ppm is typically sufficient.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.

- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to elucidate the connectivity of the protons.

Structural Visualization

The following diagram illustrates the chemical structure of this compound with key functional groups labeled. This visualization is crucial for assigning the predicted 1H NMR signals to the corresponding protons in the molecule.

Caption: Chemical structure of this compound.

This guide serves as a foundational resource for the analysis of the 1H NMR spectrum of this compound. Researchers are encouraged to acquire experimental data and use this document as a reference for spectral assignment and interpretation.

Purity Analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester, a key building block in pharmaceutical synthesis. This document outlines detailed experimental procedures, data presentation, and visualization of analytical workflows to ensure the quality and consistency of this critical intermediate.

Introduction

This compound, also known as tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate, is a bifunctional molecule featuring a Boc-protected primary amine and a free primary amine on a cyclopentyl scaffold. The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-pronged analytical approach for comprehensive purity assessment, including chromatographic and spectroscopic techniques.

Compound Information:

| Property | Value |

|---|---|

| CAS Number | 889949-09-1 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol [1] |

| Melting Point | 72-78 °C[2] |

| Appearance | White to off-white powder |

Analytical Strategy for Purity Determination

A robust purity analysis of this compound involves a combination of techniques to identify and quantify the main component, as well as any process-related impurities and degradation products. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of unknown impurities.

Figure 1: Overall workflow for the purity analysis of the target compound.

Chromatographic Analysis

Chromatographic methods are the cornerstone of purity assessment, providing quantitative data on the main component and its related substances.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for determining the purity and identifying non-volatile impurities. A stability-indicating method should be developed to separate the main compound from potential degradation products.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-20 min: 5-95% B

-

20-25 min: 95% B

-

25-26 min: 95-5% B

-

26-30 min: 5% B

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Typical Quantitative Data:

| Component | Retention Time (min) | Area % (Typical) |

| This compound | ~ 15.2 | ≥ 98.0 |

| Unidentified Impurity 1 | ~ 12.5 | ≤ 0.5 |

| Unidentified Impurity 2 | ~ 18.1 | ≤ 0.5 |

| Total Impurities | - | ≤ 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable impurities, such as residual solvents from the synthesis or volatile by-products.

Experimental Protocol: GC-MS

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Potential Impurities:

| Impurity Type | Potential Compounds |

| Process-Related | 1,1-Bis(aminomethyl)cyclopentane, Di-Boc protected diamine |

| Degradation | 1-(Aminomethyl)cyclopentanamine (from de-protection) |

| Residual Solvents | Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane |

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous structural confirmation of the main compound and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

Figure 2: Logical pathway for NMR-based structural confirmation.

Experimental Protocol: NMR

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire proton-decoupled spectrum.

Expected NMR Data (Predicted):

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| ~ 4.8 (br s, 1H) | -NH- (carbamate) |

| ~ 2.7 (s, 2H) | -CH₂-NH₂ |

| ~ 1.7-1.5 (m, 8H) | Cyclopentyl-H |

| ~ 1.45 (s, 9H) | -C(CH₃)₃ |

| ~ 1.3 (br s, 2H) | -NH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to help identify impurities, often in conjunction with a chromatographic inlet (LC-MS or GC-MS).

Experimental Protocol: ESI-MS

-

Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.

-

Ionization Mode: Positive ion mode.

-

Analysis: Look for the molecular ion peak [M+H]⁺.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z (Typical) |

| [M+H]⁺ | 215.18 | ~ 215.2 |

| [M+Na]⁺ | 237.16 | ~ 237.2 |

Conclusion

The purity of this compound is critical for its successful use in pharmaceutical synthesis. A comprehensive analytical strategy employing HPLC for quantitative purity and impurity profiling, GC-MS for volatile impurity analysis, and spectroscopic techniques (NMR and MS) for structural confirmation is essential. The detailed protocols and typical data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish effective quality control measures for this important building block.

References

Solubility of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester in organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester is a bifunctional molecule featuring a Boc-protected amine and a primary amine attached to a cyclopentyl scaffold. As a building block in medicinal chemistry and drug development, understanding its solubility in various organic solvents is critical for reaction design, purification, and formulation. This technical guide provides an in-depth analysis of its predicted solubility based on its structural components and offers a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

The molecule's structure consists of:

-

A tert-butyloxycarbonyl (Boc) group : This is a nonpolar, lipophilic group that enhances solubility in nonpolar organic solvents.[1][2]

-

A primary amine (-NH2) : This group is polar and capable of hydrogen bonding, which contributes to solubility in polar protic solvents.[3]

-

A cyclopentyl ring : This aliphatic ring is nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.[4]

The interplay between the polar amine group and the nonpolar Boc and cyclopentyl groups results in a mixed polarity. Therefore, the compound is expected to exhibit solubility across a range of organic solvents, with higher solubility in solvents of intermediate polarity.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents, categorized by solvent type. This prediction is based on the solubility of structurally similar compounds and general principles of organic chemistry.[1][5]

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the polar amine group. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity is suitable for dissolving the compound. | |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Tetrahydrofuran (THF) | Soluble | Intermediate polarity and ether functionality can interact with the molecule. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Good solvent for a wide range of organic compounds of mixed polarity. |

| Chloroform | Soluble | Similar to DCM, it is a versatile solvent for compounds of this type. | |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the primary amine. |

| Ethanol | Soluble | Similar to methanol, can engage in hydrogen bonding. | |

| Water | Sparingly Soluble | The nonpolar cyclopentyl and Boc groups limit solubility in highly polar water.[4] | |

| Nonpolar | Toluene | Sparingly Soluble | The nonpolar character of toluene interacts well with the Boc and cyclopentyl groups. |

| Hexanes | Insoluble | The high nonpolar character is unlikely to effectively solvate the polar amine group.[2] | |

| Diethyl Ether | Sparingly Soluble | A less polar solvent where solubility may be limited by the polar amine. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, the quantitative solubility must be determined experimentally. The following protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., NMR, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath on an orbital shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the settled solid.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC. This typically involves creating a calibration curve with standards of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

References

Stability of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive technical overview of the stability of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester under acidic environments, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to Boc Group Stability

The stability of the Boc group is a critical consideration in multi-step synthetic campaigns. It is robust towards most bases, nucleophiles, and reductive conditions, which allows for selective manipulation of other functional groups within a molecule. However, the carbamate linkage is susceptible to cleavage by acids, a characteristic that is exploited for its removal. The acid-catalyzed deprotection proceeds through a well-understood mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group in this compound under acidic conditions follows a three-step mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., TFA or HCl), enhancing the electrophilicity of the carbonyl carbon.

-

Formation of a Tert-butyl Cation: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free primary amine, (1-aminomethyl)cyclopentanamine, which is typically obtained as its corresponding acid salt.

The tert-butyl cation generated in this process can potentially be trapped by nucleophiles present in the reaction mixture, or it can undergo elimination to form isobutene.

Quantitative Stability and Kinetic Data

The stability of the Boc group is also influenced by the nature of the amine. Generally, Boc groups on primary amines are more stable to acidic cleavage than those on secondary amines. The cyclopentyl scaffold in the target molecule is not expected to significantly alter the fundamental electronic properties of the carbamate, and thus its stability is likely to be comparable to other Boc-protected primary alkylamines.

The following table summarizes typical conditions for Boc deprotection, which can be used as a starting point for optimizing the deprotection of this compound.

| Reagent | Solvent | Concentration | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - 25 | 0.5 - 2 h | A common and generally effective method. The reaction is often complete within 30 minutes at room temperature. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 25 | 1 - 4 h | The product often precipitates as the hydrochloride salt, simplifying isolation. |

| Hydrochloric Acid (HCl) | Methanol/Dioxane | 2 M | 25 | < 30 min | A 1:1 mixture of 4M HCl in dioxane and methanol can lead to very rapid deprotection. |

Experimental Protocols

The following are generalized experimental protocols for the deprotection of this compound based on standard procedures for Boc-protected amines. Researchers should optimize these conditions for their specific application and scale.

Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 20-50% v/v).

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

To a stirred solution or suspension of this compound in a suitable solvent (or neat), add a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The product, (1-aminomethyl)cyclopentanamine dihydrochloride, may precipitate as a white solid.

-

Upon completion, if a precipitate has formed, collect the solid by filtration and wash with diethyl ether.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce solidification.

-

The hydrochloride salt can be dried under vacuum.

Experimental Workflow and Monitoring

A systematic approach is crucial for successful and reproducible Boc deprotection. The following diagram illustrates a general workflow for the process, including reaction monitoring and product isolation.

Conclusion

The tert-butyloxycarbonyl protecting group on this compound exhibits stability characteristics typical of Boc-protected primary alkylamines. It is stable to a wide range of non-acidic conditions but can be efficiently cleaved using common acidic reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane. While specific kinetic data for this compound is not available, the deprotection is expected to proceed readily under standard conditions. The provided experimental protocols offer a solid foundation for researchers to perform this transformation, with the understanding that optimization may be necessary depending on the specific synthetic context. Careful monitoring of the reaction is recommended to ensure complete deprotection and to minimize potential side reactions.

References

An In-depth Technical Guide to the Chemical Properties of Boc-Protected 1-Aminomethyl-cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 1-aminomethyl-cyclopentylamine, also known by its IUPAC name tert-butyl (1-(aminomethyl)cyclopentyl)carbamate, is a key bifunctional building block in modern organic and medicinal chemistry. Its unique structure, featuring a primary amine and a Boc-protected amine on a cyclopentyl scaffold, makes it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics and peptide-based drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the two amine functionalities, a critical aspect in multi-step synthetic strategies. This guide provides a comprehensive overview of its chemical properties, including physical characteristics, reactivity, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-protected 1-aminomethyl-cyclopentylamine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 889949-09-1 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Melting Point | 72-78 °C | - |

| Boiling Point (Predicted) | 320 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.03 g/cm³ | [2] |

| Refractive Index (Predicted) | 1.491 | [2] |

| Flash Point (Predicted) | 147.3 °C | [2] |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [3] |

| Purity | ≥98% | [1] |

| Storage | 4°C, protect from light | [1] |

Structure and Identifiers:

-

SMILES: CC(C)(C)OC(=O)NC1(CN)CCCC1[1]

-

InChI: 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14)[1]

-

InChIKey: XEJPADMAPZAZEL-UHFFFAOYSA-N[1]

Reactivity and Stability

The reactivity of Boc-protected 1-aminomethyl-cyclopentylamine is primarily dictated by the two amine groups and the Boc protecting group.

-

Primary Amine: The free primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, arylation, and reductive amination. This functionality is the key reactive site for the introduction of this building block into larger molecular frameworks.

-

Boc-Protected Amine: The Boc group provides robust protection for the other amine functionality. It is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[4][5] This stability allows for selective reactions at the primary amine without affecting the protected amine.

-

Deprotection: The Boc group is readily cleaved under acidic conditions.[4] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[6][7] The lability of the Boc group in acidic media provides a convenient and efficient method for deprotection when required in a synthetic sequence.

Experimental Protocols

Synthesis of Boc-Protected 1-Aminomethyl-cyclopentylamine

A general and efficient method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O).[4][5] The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

1-Aminomethyl-cyclopentylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 1-aminomethyl-cyclopentylamine (1.0 eq) in DCM or THF.

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate | 889949-09-1 [chemnet.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

The Ascendancy of Cyclopentylamine Scaffolds: A Technical Guide to Novel Pharmaceutical Intermediates

For Immediate Release

A deep dive into the synthesis, applications, and therapeutic potential of novel cyclopentylamine-based pharmaceutical intermediates, this technical guide is an essential resource for researchers, scientists, and professionals in drug development.

The cyclopentylamine moiety, a five-membered aliphatic ring bearing an amino group, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to engage in specific molecular interactions have made it a cornerstone in the design of a new generation of therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of novel cyclopentylamine-based pharmaceutical intermediates, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The efficient and stereoselective synthesis of cyclopentylamine derivatives is a critical aspect of their development as pharmaceutical intermediates. Below is a summary of key synthetic methods with their reported quantitative data, offering a comparative perspective for process optimization and scale-up.

| Method | Catalyst/Key Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) | Reference |

| Asymmetric Catalytic Methods | ||||||

| Rhodium-Catalyzed Domino Sequence | Rh₂(S-DOSP)₄, Scandium triflate | Ene-vinylcyclopropane | High | High | High | 1 |

| Iron-Catalyzed Radical [3+2] Cyclization | FeCl₂·4H₂O | N-aryl cyclopropylamine and alkene | Good | N/A | Good | 2 |

| Enzymatic Resolution | ||||||

| Kinetic Resolution of Vince Lactam | γ-lactamase (e.g., SvGL) | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | ~50% | >99% for remaining enantiomer | N/A | 3 |

| Synthesis of Ticagrelor Intermediates | ||||||

| N-Alkylation for Compound 5 | Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Compound 7 and Compound 6 | 75% | N/A | N/A | 4 |

| Triazole Ring Formation | Resin-NO₂ | Pyrimidine amine derivative 15 | 65% (overall) | N/A | N/A | 5 |

Experimental Protocols: Enabling Reproducibility and Innovation

Detailed and reproducible experimental protocols are the bedrock of chemical synthesis. This section provides step-by-step methodologies for the synthesis of key cyclopentylamine-based intermediates.

Protocol 1: Iron-Catalyzed Radical [3+2] Cyclization for Polyfunctionalized Cyclopentylamines

This protocol describes a cost-effective and environmentally friendly method for constructing diverse cyclopentylamine scaffolds.[6]

Materials:

-

N-aryl cyclopropylamine (1.0 equiv)

-

Alkene (1.5 equiv)

-

FeCl₂·4H₂O (5.0 mol%)

-

Ethanol (EtOH)

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), FeCl₂·4H₂O (5.0 mol %), and EtOH (2.0 mL).

-

Seal the tube and stir the reaction mixture at 130 °C for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the desired polyfunctionalized cyclopentylamine product.

Protocol 2: Enzymatic Resolution of (±)-Vince Lactam

This protocol details the enzymatic kinetic resolution of racemic Vince lactam, a crucial starting material for the synthesis of chiral cyclopentylamine derivatives, including those used in antiviral drugs like Abacavir and Peramivir.[7][8]

Materials:

-

Racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

-

γ-lactamase (e.g., from Streptomyces viridochromogenes, SvGL)

-

Potassium phosphate buffer (100 mM, pH 7.0) or deionized water

-

Dichloromethane (for extraction)

Procedure:

-

Prepare a high-concentration solution of racemic Vince lactam (e.g., 4.0 M) in either potassium phosphate buffer or deionized water.

-

Add a catalytic amount of the γ-lactamase enzyme (e.g., 2 mg of lyophilized cell-free extract for 4.4 g of Vince lactam).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) and monitor the conversion by HPLC.

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining (+)-γ-lactam.[7]

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to isolate the enantiopure (+)-γ-lactam.

Protocol 3: Synthesis of a Ticagrelor Intermediate

This protocol outlines a key step in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.

Materials:

-

(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][6][9]dioxol-4-ol

-

Sodium carbonate

-

Benzyl bromide

-

Denatured ethanol

-

25% aqueous ammonia solution

Procedure:

-

Add (3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][6][9]dioxol-4-ol (115 g) to a solution of sodium carbonate (246.29 g) in water (450 ml).[10]

-

Add a solution of benzyl bromide (227.19 g) in denatured ethanol (230 ml) to the suspension while maintaining the temperature at 25-30° C.[10]

-

Heat the resulting mixture to 38-42° C and stir for 8 hours.[10]

-

After completion of the reaction, add 25% aqueous ammonia solution (75 ml) and water (1150 ml) to the reaction mass and stir for 15 minutes at 25-30° C.[10]

-

Further workup and purification steps are then carried out to isolate the desired intermediate.

Signaling Pathways and Logical Relationships: Visualizing the Mechanism of Action

Understanding the mechanism of action of drugs derived from cyclopentylamine intermediates is crucial for rational drug design and development. This section provides diagrams of key signaling pathways and logical workflows generated using the DOT language.

Drug Discovery and Development Workflow

The journey from a novel intermediate to a marketed drug is a complex, multi-stage process. The following diagram illustrates a typical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

Methodological & Application

Synthesis of dual NK1 receptor antagonists using (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of dual antagonists targeting the neurokinin-1 (NK1) receptor represents a significant area of research in drug discovery, with potential therapeutic applications in chemotherapy-induced nausea and vomiting, pain, and inflammation. This document outlines a synthetic strategy and associated protocols for the preparation of dual NK1 receptor antagonists, employing (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester as a key building block. This diamine derivative provides a rigid scaffold to orient the pharmacophoric elements necessary for potent and selective antagonism of the NK1 receptor. The protocols detailed below are intended to serve as a guide for researchers in the synthesis and characterization of novel NK1 receptor antagonists.

The core principle of the synthesis involves the sequential functionalization of the two amino groups of the cyclopentane diamine scaffold. One amine will be acylated with a carboxylic acid containing a key pharmacophoric element, while the other will be alkylated or used in a reductive amination reaction to introduce a second critical binding moiety. The tert-butyloxycarbonyl (Boc) protecting group on one of the amines allows for orthogonal functionalization.

Experimental Protocols

I. Synthesis of a Representative Dual NK1 Receptor Antagonist

This protocol describes a representative synthesis of a dual NK1 receptor antagonist starting from this compound. The synthesis involves a multi-step sequence including amide coupling, deprotection, and reductive amination.

A. General Workflow for the Synthesis

Caption: Synthetic workflow for a dual NK1 receptor antagonist.

Step 1: Amide Coupling

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add (3,5-bis(trifluoromethyl)phenyl)acetic acid (1.05 eq).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amide intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected amide intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.

-

Collect the solid by filtration and dry under vacuum.

Step 3: Reductive Amination

-

Suspend the amine hydrochloride salt (1.0 eq) and 2-methoxybenzaldehyde (1.1 eq) in methanol (15 mL/mmol).

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final dual NK1 receptor antagonist.

II. In Vitro Characterization of NK1 Receptor Antagonists

A. Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the NK1 receptor.

1. Cell Membrane Preparation

-

Culture CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 1,000 x g for 5 minutes.[1]

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors).[1]

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.[1]

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[1]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

-

Resuspend the membrane pellet in a small volume of storage buffer (lysis buffer with 10% sucrose) and determine the protein concentration using a BCA assay.[1]

-

Store the membrane preparations in aliquots at -80°C.[1]

2. Competitive Radioligand Binding Assay

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).

-

50 µL of various concentrations of the test compound (synthesized antagonist).

-

50 µL of a fixed concentration of [³H]-Substance P (radioligand).

-

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of an unlabeled known antagonist (e.g., 1 µM Aprepitant).[1]

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[2]

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[2]

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

B. Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation

The following table summarizes hypothetical binding affinity data for a series of synthesized dual NK1 receptor antagonists.

| Compound ID | R¹ Group | R² Group | hNK1 Ki (nM) |

| ANT-001 | 3,5-bis(trifluoromethyl)benzyl | 2-methoxybenzyl | 1.2 |

| ANT-002 | 3,5-dichlorobenzyl | 2-methoxybenzyl | 3.5 |

| ANT-003 | 3,5-bis(trifluoromethyl)benzyl | 4-fluorobenzyl | 0.8 |

| ANT-004 | 3,5-bis(trifluoromethyl)benzyl | 2,4-dimethoxybenzyl | 2.1 |

| Aprepitant | (Reference) | 0.9 |

Signaling Pathways

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway upon binding its endogenous ligand, Substance P. This activation leads to a cascade of intracellular events.

Caption: Simplified NK1 receptor signaling cascade via the Gq/11 pathway.

References

Application of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester in the Synthesis of IGF-1R Inhibitors: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential application of (1-Aminomethyl-cyclopentyl)-carbamic acid tert-butyl ester as a key building block in the synthesis of novel Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors. This guide includes an examination of the IGF-1R signaling pathway, representative quantitative data for a class of cyclopentyl-containing IGF-1R inhibitors, and a detailed, representative experimental protocol for the synthesis of a potential inhibitor.

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in the development and progression of various cancers, making it a significant target for therapeutic intervention. The development of small molecule inhibitors that target the ATP-binding site of the IGF-1R kinase domain is a promising strategy in cancer therapy.

The structural motif of a cyclopentyl group has been identified as a valuable component in the design of potent and selective IGF-1R inhibitors. The use of bifunctional building blocks such as this compound offers a strategic advantage in the synthesis of such inhibitors. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the primary amine, enabling the construction of complex molecular architectures, while the aminomethyl-cyclopentyl core provides a key structural element for interaction with the target kinase.

IGF-1R Signaling Pathway

The activation of IGF-1R by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events that promote cell growth and survival. Two major signaling pathways are activated downstream of IGF-1R: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data of Representative Cyclopentyl-Containing IGF-1R Inhibitors

While a specific IGF-1R inhibitor synthesized directly from this compound is not documented in publicly available literature, the inhibitory activities of structurally related cyclopentyl-pyrimidine based analogues have been reported. The following table summarizes the in vitro activity of these representative compounds against IGF-1R.

| Compound ID | Modification on Pyrimidine Core | IGF-1R IC₅₀ (nM) [1] |

| 6f | 2-amino, 4-(1H-pyrazol-4-yl) | 20 |

| 6k | 2-amino, 4-(1-methyl-1H-pyrazol-4-yl) | 10 |

Note: The data presented is for representative compounds to illustrate the potential potency of this structural class and not for an inhibitor synthesized from the specific title compound.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a hypothetical IGF-1R inhibitor incorporating the (1-Aminomethyl-cyclopentyl)amine scaffold. This protocol is based on established synthetic methodologies for pyrimidine-based kinase inhibitors.

Disclaimer: This protocol is a representative example and has not been optimized. Researchers should adapt the conditions based on their specific target molecule and laboratory capabilities. Standard laboratory safety procedures should be followed at all times.

Synthesis Workflow

Step 1: Synthesis of tert-butyl (1-((2-chloropyrimidin-4-yl)methyl)cyclopentyl)carbamate (Intermediate A)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir for 10 minutes at room temperature.

-

Addition of Pyrimidine: To the stirring solution, add a solution of 2,4-dichloropyrimidine (1.1 eq.) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of tert-butyl (1-((2-(aryl)pyrimidin-4-yl)methyl)cyclopentyl)carbamate (Intermediate B)

-

Reaction Setup: In a microwave vial or a suitable reaction flask, combine Intermediate A (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

-

Solvent: Add a mixture of solvents, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Reaction: Degas the mixture and then heat it to 80-100 °C for 2-6 hours, or perform the reaction in a microwave reactor. Monitor the reaction progress by TLC or LC-MS.